3-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenol
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Overview
Description
3-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenol: is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant stability and reactivity, making it valuable in various scientific and industrial applications. This compound is often utilized in organic synthesis and as a solvent in specialized chemical reactions.
Mechanism of Action
Target of Action
Similar compounds like 1,1,1,3,3,3-hexafluoro-2-propanol have been used as solvents in peptide chemistry .
Mode of Action
1,1,1,3,3,3-hexafluoro-2-propanol, a related compound, is known to facilitate friedel–crafts-type reactions due to its high ionizing power .
Biochemical Pathways
1,1,1,3,3,3-hexafluoro-2-propanol has been shown to enhance the efficiency of rhodium (i)-catalyzed [4+2] intramolecular cycloaddition of ether-tethered alkynyl dienes and [5+2] cycloaddition of alkynyl vinylcyclopropanes .
Result of Action
Related compounds like 1,1,1,3,3,3-hexafluoro-2-propanol have been used to catalyze the epoxidation of cyclooctene and 1-octene with hydrogen peroxide .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenol typically involves the reaction of phenol with hexafluoroacetone in the presence of a base. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the final product. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Tetrahydrofuran or methanol
Temperature: Room temperature to 50°C
Reaction Time: Several hours to overnight
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 3-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products:
Oxidation: Formation of hexafluoroacetophenone
Reduction: Formation of hexafluoroisopropanol derivatives
Substitution: Formation of alkyl or acyl phenol derivatives
Scientific Research Applications
Chemistry: 3-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenol is used as a solvent in peptide synthesis and other organic reactions due to its high polarity and ability to stabilize reactive intermediates .
Biology: In biological research, this compound is employed to study protein folding and stability, as it can induce conformational changes in proteins and peptides .
Medicine: The compound’s unique properties make it a candidate for drug development, particularly in designing fluorinated pharmaceuticals with enhanced metabolic stability and bioavailability .
Industry: Industrially, it is used in the production of specialty polymers and materials for lithographic and nanotechnological applications .
Comparison with Similar Compounds
- 1,1,1,3,3,3-Hexafluoro-2-propanol
- 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol
- 1,1,1,3,3,3-Hexafluoroisopropyl alcohol
Comparison: 3-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenol is unique due to the presence of both a phenolic hydroxyl group and a hexafluoroisopropyl group. This combination imparts distinct chemical properties, such as enhanced acidity and reactivity, compared to its analogs. The phenolic hydroxyl group allows for additional hydrogen bonding and reactivity, making it more versatile in various chemical and biological applications .
Properties
IUPAC Name |
3-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6O2/c10-8(11,12)7(17,9(13,14)15)5-2-1-3-6(16)4-5/h1-4,16-17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOGQQOAXROKBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(C(F)(F)F)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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